Methyl 4-(dimethylamino)-2-hydroxybenzoate
Overview
Description
Methyl 4-(dimethylamino)-2-hydroxybenzoate is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their applications in pharmaceuticals, cosmetics, and food preservatives. These compounds are characterized by their benzoic acid core structure and the presence of different functional groups that modify their chemical and physical properties .
Synthesis Analysis
The synthesis of methyl 4-(dimethylamino)-2-hydroxybenzoate and related compounds typically involves the functionalization of the benzoic acid core. For instance, the synthesis of 2,3,4-trimethoxybenzoic acid from 2,3,4-trihydroxybenzoic acid involves methylation, hydrolysis, acidification, and purification steps . Similarly, the synthesis of complex esters like methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a multi-step process starting from commercially available compounds and includes condensation and hydrogenation steps . These methods highlight the versatility of benzoic acid derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of methyl 4-(dimethylamino)-2-hydroxybenzoate would likely resemble the structures of related compounds, which have been determined using techniques such as X-ray crystallography. For example, the structure of methyl 4-hydroxybenzoate was determined at 120 K and showed extensive intermolecular hydrogen bonding . Similarly, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, another benzoic acid derivative, was elucidated by X-ray analysis, revealing the presence of an exocyclic carbonyl group and a methyl ester group .
Chemical Reactions Analysis
The reactivity of methyl 4-(dimethylamino)-2-hydroxybenzoate would be influenced by its functional groups. The presence of a dimethylamino group could facilitate reactions such as nucleophilic substitution, while the hydroxy group could be involved in hydrogen bonding and esterification reactions. The chemical behavior of similar compounds, such as the designed inhibitor 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which forms hydrogen-bonded dimers, provides insight into the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-(dimethylamino)-2-hydroxybenzoate can be inferred from related compounds. For instance, the experimental and theoretical vibrational spectra of 4-hydroxybenzoic acid indicate the presence of stable conformers and the importance of hydrogen bonding . The infrared spectra of N-methyl- and N,N-dimethylaminobenzoic acids suggest that these compounds exhibit different structures in the solid state and in solution . Additionally, the spectroscopic properties of ortho derivatives of methyl p-dimethylaminobenzoate have been studied, revealing the influence of solvent polarity on their fluorescence spectra .
Scientific Research Applications
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Growth of DSTMS Crystal and THz Wave Generation
- Application : The growth of 4- N, N -dimethylamino-4- N -methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported .
- Method : The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation . The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .
- Results : The highest terahertz conversion efficiency is 1.71×10 –5 .
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- Application : This compound is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .
- Method : The acylation of alcohols is carried out under auxiliary base- and solvent-free conditions .
- Results : The reaction results in the formation of corresponding esters .
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Determination of Benzodiazepines and Flavanols
- Application : This compound is used as a chromogenic reagent for the determination of benzodiazepines and flavanols .
- Method : The determination involves the use of this compound as a chromogenic reagent .
- Results : The reaction results in a color change that can be used to determine the presence of benzodiazepines and flavanols .
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Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
- Application : This compound is used in the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, the main component of the green solvent, PolarClean .
- Method : Two different one-step syntheses of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate have been developed via Michael additions using a retrosynthetic approach .
- Results : The more advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .
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Growth of DAST Crystals for THz Wave Generation
- Application : This compound is used in the growth of high-quality organic 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) crystals for THz wave generation .
- Method : The growth method greatly improved crystallinity. The difference frequency mixing, based on the KTiOPO4 (KTP)-optical parametric oscillator (OPO), generated a coherent, tunable, THz wave in the range of 2 to 30THz using DAST crystals .
- Results : These superior DAST crystals also extended the THz generation time. A constant THz energy output was achieved for over 10 h, whereas conventional DAST crystals had reduced the THz wave output in less than 1 hour .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(dimethylamino)-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(9(12)6-7)10(13)14-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFNNYRLZPAKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610198 | |
Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-2-hydroxybenzoate | |
CAS RN |
27559-59-7 | |
Record name | Methyl 4-(dimethylamino)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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